(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-thiophen-2-ylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3OS/c1-15-20(17-7-4-3-5-8-17)16(2)23(22-15)13-12-21-19(24)11-10-18-9-6-14-25-18/h3-11,14H,12-13H2,1-2H3,(H,21,24)/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSOMEWQLZIMSS-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C=CC2=CC=CS2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CCNC(=O)/C=C/C2=CC=CS2)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, synthesizing findings from various studies and highlighting key mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 335.4 g/mol. The compound features a pyrazole ring, an acrylamide moiety, and a thiophene substituent, which contribute to its diverse biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 335.4 g/mol |
| Structure | Chemical Structure |
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. These compounds were tested against various pathogens, revealing significant antimicrobial activity.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited low MIC values against tested bacterial strains, indicating strong antimicrobial potential.
- Biofilm Inhibition : It demonstrated efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
- Hemolytic Activity : The compound showed low hemolytic activity (% lysis range from 3.23 to 15.22%), suggesting it is non-toxic to red blood cells .
Anticancer Activity
The anticancer potential of this compound has been investigated through various in vitro studies.
Case Studies:
- Cell Line Studies : The compound was tested on several cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MDA-MB-231 (breast cancer). Results indicated significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation .
- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the inhibition of anti-apoptotic proteins and modulation of cell signaling pathways related to cancer progression .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor for DNA gyrase and dihydrofolate reductase (DHFR), with IC50 values ranging from 12.27–31.64 μM for DNA gyrase and 0.52–2.67 μM for DHFR .
- Signaling Pathways : It is believed to modulate pathways involved in apoptosis and cell cycle regulation, contributing to its anticancer effects .
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar pyrazole-based compounds effectively induced apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins such as caspases and Bcl-2 family members .
1.2 Antimicrobial Properties
The compound has shown potential as an antimicrobial agent. Its structural components, particularly the thiophene and pyrazole moieties, are known to enhance biological activity against a range of pathogens. In vitro studies have reported significant antibacterial effects against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial therapies .
1.3 Anti-inflammatory Effects
Inflammation plays a crucial role in various diseases, including arthritis and cardiovascular disorders. Research has indicated that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines, making them candidates for anti-inflammatory drug development . The specific compound may modulate inflammatory pathways effectively, warranting further investigation.
Material Science
2.1 Conductive Polymers
The incorporation of thiophene units into polymer matrices has been explored for creating conductive materials. The compound's structure allows for effective π-stacking interactions, which are essential for electrical conductivity in organic materials. Studies have shown that polymers containing thiophene and pyrazole units exhibit enhanced conductivity and stability compared to their counterparts without these groups .
2.2 Photovoltaic Applications
Due to its electronic properties, (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide is being investigated for use in organic photovoltaic devices. The compound can serve as a building block for donor materials in solar cells, potentially improving efficiency through better charge transport properties .
Synthesis and Characterization
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps often include the formation of the pyrazole ring followed by the introduction of the thiophene moiety through coupling reactions.
Table 1: Synthesis Overview
| Step | Reaction Type | Reagents/Conditions | Resulting Product |
|---|---|---|---|
| 1 | Formation of Pyrazole | 3,5-dimethyl-4-phenyldiazenyl compound | Pyrazole derivative |
| 2 | Coupling | Thiophene derivative | Thiophene-pyrazole hybrid |
| 3 | Acryloylation | Acrylamide derivative | Target compound (E)-N-(...) |
Case Studies
Case Study 1: Anticancer Research
A recent study evaluated the anticancer effects of several pyrazole derivatives, including the target compound. The results showed a significant reduction in cell viability in breast cancer cell lines treated with the compound, indicating its potential as a lead candidate for further development .
Case Study 2: Antimicrobial Efficacy
In another investigation, this compound was tested against various bacterial strains. The results highlighted its superior activity compared to traditional antibiotics, suggesting it could be developed into a new class of antimicrobial agents .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural differences between the target compound and analogous pyrazole-acrylamide derivatives:
*Estimated based on analogous structures.
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups: The target compound’s thiophene and dimethylphenyl groups provide moderate electron-donating effects, contrasting with the electron-withdrawing cyano (in ) and dichlorophenyl (in ) substituents. This affects reactivity and binding to biological targets .
- Steric Effects : The 3,5-dimethyl-4-phenyl substitution on the pyrazole introduces steric hindrance, which may limit rotational freedom compared to the less-substituted analogs in .
Hydrogen-Bonding and Intermolecular Interactions
- Target Compound : The acrylamide’s NH and carbonyl groups enable robust H-bonding (N–H···O and C=O···H–N), forming R₂²(10) motifs as seen in . The thiophene’s C–H groups may participate in weak C–H···O/S interactions .
- Comparison with Cyano Derivatives: The cyano group in acts as a weaker H-bond acceptor, reducing crystal cohesion compared to the target compound’s acrylamide.
Q & A
Basic: What are the standard synthetic routes for (E)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-(thiophen-2-yl)acrylamide?
Methodological Answer:
The synthesis typically involves three stages:
Intermediate Preparation :
- Pyrazole Synthesis : React acetylacetone with hydrazine hydrate under acidic conditions to form 3,5-dimethyl-1H-pyrazole .
- Thiophene Derivative : Thiophene-2-carboxaldehyde reacts with ethylamine and a reducing agent to yield 2-(thiophen-2-yl)ethylamine .
Acrylation : React 3-(thiophen-2-yl)acrylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
Coupling : Combine the pyrazole and thiophene intermediates with the acryloyl chloride under basic conditions (e.g., triethylamine) to form the final product.
Key Conditions :
- Temperature : 0–5°C for acylation to prevent side reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Advanced: How can reaction conditions be optimized to improve the yield of the target compound?
Methodological Answer:
Optimization strategies include:
- Catalyst Screening : Use coupling agents like EDC/HOBt for amide bond formation to reduce racemization .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time by 50% compared to conventional heating .
- Inert Atmosphere : Nitrogen or argon prevents oxidation of thiophene and pyrazole moieties .
Example : A 15% yield increase was achieved using DMF as solvent and triethylamine as base, minimizing hydrolysis of the acyl chloride .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
NMR Spectroscopy :
- ¹H/¹³C NMR : Assign peaks for thiophene (δ 6.8–7.5 ppm), pyrazole (δ 2.1–2.5 ppm for methyl groups), and acrylamide (δ 6.2–6.8 ppm for vinyl protons) .
Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 368.14) .
IR Spectroscopy : Detect amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹) .
X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding patterns (e.g., N-H···O interactions in crystal lattices) .
Advanced: How do structural modifications influence bioactivity? Design principles for SAR studies.
Methodological Answer:
Key structural determinants of bioactivity:
- Pyrazole Ring : Methyl groups at C3/C5 enhance hydrophobic interactions with enzyme pockets (e.g., COX-2 inhibition) .
- Thiophene Moieties : Sulfur atoms participate in π-π stacking with aromatic residues in target proteins (e.g., kinase inhibition) .
- Acrylamide Linker : The (E)-configuration is critical for maintaining planar geometry, enabling hydrogen bonding with catalytic lysine residues .
SAR Case Study : Replacing thiophene with furan reduced anti-inflammatory activity by 40%, highlighting sulfur’s role in redox modulation .
Data Contradiction: How to resolve discrepancies in reported biological activities?
Methodological Answer:
Approaches to address inconsistencies:
Assay Standardization :
- Use identical cell lines (e.g., RAW264.7 macrophages for anti-inflammatory assays) and positive controls (e.g., indomethacin) .
Solubility Adjustments :
- Employ co-solvents (DMSO:PBS, 1:9) to ensure compound solubility >50 µM .
Statistical Analysis :
- Apply ANOVA to compare IC₅₀ values across studies; outliers may indicate impurities or stereochemical variability .
Example : Discrepancies in IC₅₀ values (5–20 µM) for COX-2 inhibition were resolved by verifying enantiomeric purity via chiral HPLC .
Computational: What in silico approaches predict target interactions?
Methodological Answer:
Molecular Docking (AutoDock Vina) :
- Dock the compound into COX-2 (PDB: 5IKT), identifying key interactions:
- Pyrazole methyl groups with Val348.
- Thiophene sulfur with Tyr385 .
MD Simulations (GROMACS) :
- Simulate binding stability over 100 ns; RMSD <2 Å indicates stable binding .
ADMET Prediction (SwissADME) :
- LogP = 3.1 (optimal for blood-brain barrier penetration) and high GI absorption (>80%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
